molecular formula C21H21N3O3 B5111130 Methyl 4-[[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]methyl]benzoate

Methyl 4-[[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]methyl]benzoate

Cat. No.: B5111130
M. Wt: 363.4 g/mol
InChI Key: ZKEPNOXNTCVBJS-UHFFFAOYSA-N
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Description

Methyl 4-[[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]methyl]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoate ester linked to a pyridine derivative, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]methyl]benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]methyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, nickel

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]methyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]methyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and pyridine derivative allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

methyl 4-[[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-5-10-19(14-24-15)27-20-18(4-3-11-23-20)13-22-12-16-6-8-17(9-7-16)21(25)26-2/h3-11,14,22H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEPNOXNTCVBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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